molecular formula C7H7NOS B13976972 6H-Pyrido[1,2-e][1,2,5]oxathiazine CAS No. 521949-57-5

6H-Pyrido[1,2-e][1,2,5]oxathiazine

Katalognummer: B13976972
CAS-Nummer: 521949-57-5
Molekulargewicht: 153.20 g/mol
InChI-Schlüssel: DKSXQFGCIRKUDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6H-Pyrido[1,2-e][1,2,5]oxathiazine is a heterocyclic compound that contains nitrogen, oxygen, and sulfur atoms within its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrido[1,2-e][1,2,5]oxathiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a thioamide in the presence of an oxidizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6H-Pyrido[1,2-e][1,2,5]oxathiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6H-Pyrido[1,2-e][1,2,5]oxathiazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 6H-Pyrido[1,2-e][1,2,5]oxathiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6H-Pyrido[1,2-e][1,2,5]thiadiazine: Similar structure but contains a nitrogen atom instead of an oxygen atom.

    6H-Pyrido[1,2-e][1,2,5]oxadiazine: Contains an additional nitrogen atom in the ring structure.

    6H-Pyrido[1,2-e][1,2,5]oxathiazole: Contains a sulfur atom in place of the nitrogen atom.

Uniqueness

6H-Pyrido[1,2-e][1,2,5]oxathiazine is unique due to its specific arrangement of nitrogen, oxygen, and sulfur atoms within the ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

521949-57-5

Molekularformel

C7H7NOS

Molekulargewicht

153.20 g/mol

IUPAC-Name

6H-pyrido[1,2-e][1,2,5]oxathiazine

InChI

InChI=1S/C7H7NOS/c1-2-4-8-5-6-10-9-7(8)3-1/h1-3,5-6H,4H2

InChI-Schlüssel

DKSXQFGCIRKUDX-UHFFFAOYSA-N

Kanonische SMILES

C1C=CC=C2N1C=CSO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.